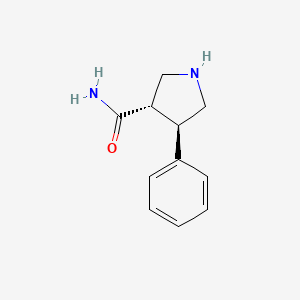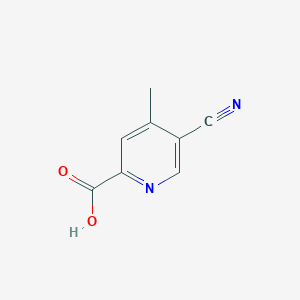![molecular formula C7H6ClN3O2 B2820270 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride CAS No. 2225141-86-4](/img/structure/B2820270.png)
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Applications De Recherche Scientifique
Kinase Inhibition
1H-Pyrazolo[3,4-b]pyridine derivatives have been extensively explored for their kinase inhibition capabilities. These compounds are versatile due to their ability to interact with kinases through multiple binding modes, primarily targeting the hinge region of the kinase. This scaffold is seen as a key element in the design of kinase inhibitors, with numerous patents claiming its utility across a broad range of kinase targets. It is viewed as having elements of both pyrrolo[2,3-b]pyridine and indazole, enabling it to achieve multiple kinase binding modes, which is often leveraged in drug design for its potency, selectivity, and synthetic flexibility (Wenglowsky, 2013).
Catalysis and Organic Synthesis
The application of 1H-Pyrazolo[3,4-b]pyridine derivatives extends to catalysis and organic synthesis, where these compounds serve as precursors or scaffolds for developing novel materials. They are involved in the synthesis of complex compounds, demonstrating significant versatility in chemical reactions. This versatility is attributed to their structural features, which allow for a wide range of functional group modifications, thereby enabling the synthesis of a diverse array of biologically and industrially relevant compounds (Parmar, Vala, & Patel, 2023).
Drug Discovery and Development
In drug discovery, the pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged structure, playing a central role in the development of drug-like candidates. This scaffold exhibits a broad range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and CNS agent activities. Its structure-activity relationship (SAR) studies are crucial in medicinal chemistry, providing insights into developing potential drug candidates with enhanced efficacy and reduced toxicity (Cherukupalli et al., 2017).
Biological and Medicinal Significance
Pyrazolo[3,4-d]pyrimidines, closely related to the discussed scaffold, are known for their biological significance, mirroring purines structurally and prompting investigations into their therapeutic potential. These compounds have been studied for their roles in various disease conditions, leveraging their biochemical properties for potential therapeutic applications across central nervous system disorders, cardiovascular diseases, cancer, and inflammation. Their synthesis and medicinal attributes, including structure-activity relationships, have been extensively reviewed, highlighting the versatility and potential of the pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry (Chauhan & Kumar, 2013).
Mécanisme D'action
Target of Action
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound that has been identified as a potent inhibitor of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . NAMPT plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in various biological processes including energy metabolism, DNA repair, and cell survival .
Mode of Action
The compound interacts with the NAMPT enzyme, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to a decrease in the production of NAD+. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
By inhibiting NAMPT, the compound affects the NAD+ biosynthesis pathway . NAD+ is essential for various biochemical reactions, and its depletion can lead to cellular dysfunction. The downstream effects of NAD+ depletion include impaired energy metabolism and reduced cell survival, which can potentially lead to cell death.
Result of Action
The inhibition of NAMPT by this compound leads to a decrease in NAD+ levels, which can result in impaired cellular functions and potentially cell death . This makes the compound a potential candidate for the development of therapeutic agents, particularly in the field of oncology, where inducing cell death in cancer cells is a common treatment strategy.
Propriétés
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-2-8-6-5(4)3-9-10-6;/h1-3H,(H,11,12)(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZIVYZYBDYUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C=NN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2820189.png)

![4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2820191.png)




![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide](/img/structure/B2820203.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2820205.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2820207.png)

